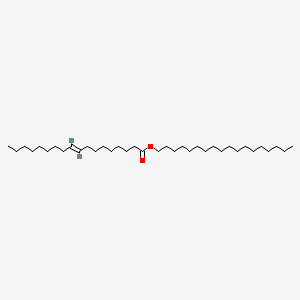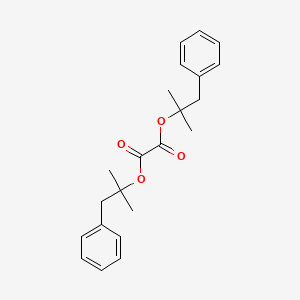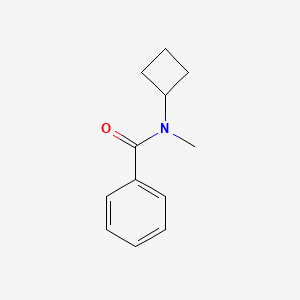
Oleic acid stearyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleic acid stearyl ester, also known as stearyl oleate, is an ester formed from oleic acid and stearyl alcohol. It is a wax ester commonly found in natural sources such as human meibomian gland secretions. This compound is known for its excellent lubricating properties and is used in various industrial applications, including cosmetics and personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleic acid stearyl ester can be synthesized through the esterification of oleic acid with stearyl alcohol. The reaction typically involves heating the reactants in the presence of a catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The optimal conditions for this reaction include a reaction time of 3 hours and a temperature of 150°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves a one-step process where oleic acid is reacted with stearyl alcohol under controlled conditions. This method ensures high yield and purity of the ester, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Oleic acid stearyl ester undergoes various chemical reactions, including:
Oxidation: The double bond in the oleic acid moiety can undergo oxidation to form various oxidation products.
Hydrogenation: The double bond in the oleic acid moiety can be hydrogenated to form stearic acid.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate.
Hydrogenation: Hydrogen gas in the presence of a metal catalyst like palladium.
Major Products
Hydrolysis: Oleic acid and stearyl alcohol.
Oxidation: Nonanoic acid and azelaic acid.
Hydrogenation: Stearic acid.
Scientific Research Applications
Oleic acid stearyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oleic acid stearyl ester involves its ability to reduce surface tension and enhance lubrication. The ester forms a thin film on surfaces, providing a barrier that reduces friction. In biological systems, it may interact with lipid membranes, influencing their fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Stearic acid: A saturated fatty acid with similar lubricating properties but lacks the double bond present in oleic acid.
Oleic acid: An unsaturated fatty acid that can be esterified to form oleic acid stearyl ester.
Stearyl alcohol: A fatty alcohol used in the synthesis of this compound.
Uniqueness
This compound is unique due to its combination of a long-chain fatty acid (oleic acid) and a long-chain fatty alcohol (stearyl alcohol). This combination imparts excellent lubricating properties and biodegradability, making it suitable for various applications in cosmetics, personal care, and industrial products .
Properties
Molecular Formula |
C36H70O2 |
|---|---|
Molecular Weight |
534.9 g/mol |
IUPAC Name |
octadecyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-35H2,1-2H3/b20-18+ |
InChI Key |
WRPMUZXHQKAAIC-CZIZESTLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)








![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)



![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
